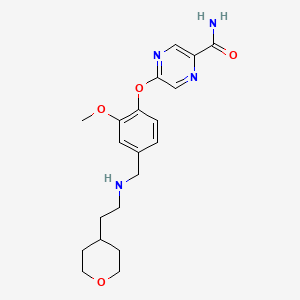
Bevenopran
Cat. No. B1666927
Key on ui cas rn:
676500-67-7
M. Wt: 386.4 g/mol
InChI Key: ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381719B2
Procedure details


Place 5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide (Example 719, Part A) (0.200 g, 0.732 mmol), 2-(tetrahydropyran-4-yl)ethylamine (0.0993 g, 0.769 mmol) and 3 {acute over (Å)} molecular sieves in a vial. Add methanol (3.6 mL), cap and stir overnight. Add NaBH4 (ca. 3-5 eq in two portions) and stir until the gasses stop evolving. Load the reaction mixture directly onto a 25 g ISCO® pre-load column. Dry the column in a vacuum oven at room temperature. Purify by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate. Concentrate the fractions containing the product. Take the solid up in ethyl acetate (50 mL) and wash with 1.0 N NaOH to give the title compound (0.168 g, 59.4%): TOF MS ES+ 387.2031 (M+H)+, HRMS calcd for C20H27N4O4 387.2032 (M+H)+, found 387.2031, time 0.52 min; HPLC [Waters XTerra™ C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 23 min], tR=8.7 min, 100% purity.
Name
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
Quantity
0.2 g
Type
reactant
Reaction Step One


[Compound]
Name
( Å )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Yield
59.4%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=2)=[C:5]([O:19][CH3:20])[CH:4]=1)=O.[O:21]1[CH2:26][CH2:25][CH:24]([CH2:27][CH2:28][NH2:29])[CH2:23][CH2:22]1.[BH4-].[Na+]>CO>[CH3:20][O:19][C:5]1[CH:4]=[C:3]([CH2:1][NH:29][CH2:28][CH2:27][CH:24]2[CH2:25][CH2:26][O:21][CH2:22][CH2:23]2)[CH:18]=[CH:17][C:6]=1[O:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([NH2:16])=[O:15])=[N:12][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
5-(4-Formyl-2-methoxyphenoxy)pyrazine-2-carboxamide
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC(=C(OC=2N=CC(=NC2)C(=O)N)C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0.0993 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)CCN
|
Step Three
[Compound]
|
Name
|
( Å )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the column in a vacuum oven at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting through a 40 g ISCO® column 5% to 20% (2.0 M NH3 in methanol) in ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the fractions
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing the product
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with 1.0 N NaOH
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(OC=2N=CC(=NC2)C(=O)N)C=CC(=C1)CNCCC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.168 g | |
| YIELD: PERCENTYIELD | 59.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
